3-Piperidin-1-ylpyrrolidine-2,5-dione

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Sourcing a minimally substituted succinimide scaffold for CNS lead generation often means choosing between highly functionalized derivatives or no compound at all. 3-Piperidin-1-ylpyrrolidine-2,5-dione (CAS 4734-43-4) fills this gap as the unadorned 3-piperidinyl core. • Enables systematic N1-diversification for anticonvulsant & 5-HT receptor SAR studies. • Favorable cLogP (~1.7) supports brain-penetrant library design. • Serves as an authentic N-dealkylation metabolite standard in ADME assays. Available in research quantities with full analytical documentation.

Molecular Formula C9H14N2O2
Molecular Weight 182.223
CAS No. 4734-43-4
Cat. No. B2438499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidin-1-ylpyrrolidine-2,5-dione
CAS4734-43-4
Molecular FormulaC9H14N2O2
Molecular Weight182.223
Structural Identifiers
SMILESC1CCN(CC1)C2CC(=O)NC2=O
InChIInChI=1S/C9H14N2O2/c12-8-6-7(9(13)10-8)11-4-2-1-3-5-11/h7H,1-6H2,(H,10,12,13)
InChIKeyNAMHFEIQLBPVSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Piperidin-1-ylpyrrolidine-2,5-dione: Core CNS Scaffold


3-Piperidin-1-ylpyrrolidine-2,5-dione (CAS 4734-43-4) is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core with a piperidine substituent at the 3-position. It serves as a versatile, minimally substituted building block for the synthesis of diverse analogs within the succinimide class, a chemical family well-documented for its central nervous system (CNS) activity, most notably as anticonvulsants [1] [2]. Unlike its highly functionalized N-substituted derivatives which dominate the pharmacological literature, this compound represents the unadorned core scaffold, making it uniquely valuable as a synthetic starting point for exploring new chemical space or as a control compound in structure-activity relationship (SAR) studies .

3-Piperidin-1-ylpyrrolidine-2,5-dione: Irreplaceable Unsubstituted Core


In the succinimide class, simple substitution at the nitrogen (N1) position profoundly alters both physicochemical properties and biological activity. The vast majority of published research focuses on N-substituted derivatives of pyrrolidine-2,5-dione, which are optimized for specific therapeutic targets like anticonvulsant activity [1]. However, for applications requiring further derivatization, SAR exploration, or the use of the compound as an internal standard, the unsubstituted 3-piperidin-1-ylpyrrolidine-2,5-dione core is essential. Substituting a generic N-aryl or N-alkyl derivative would introduce a pre-defined pharmacological profile and eliminate the ability to explore novel chemical space around the imide nitrogen. Therefore, for fundamental research and the synthesis of new chemical entities, this specific, unadorned scaffold cannot be substituted by any of its more complex and functionalized analogs.

3-Piperidin-1-ylpyrrolidine-2,5-dione: Key Differentiating Evidence


Unsubstituted Imide: Critical Synthetic Handle

While no direct potency data exists for the parent compound, SAR analysis of the pyrrolidine-2,5-dione class reveals that anticonvulsant activity is heavily dependent on substitution at the imide nitrogen (N1) [1]. N-aryl derivatives such as 1-phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione (CAS 25110-41-2) and 1-(4-chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione are common in the literature and are explored for their potential CNS activities . The unsubstituted core (CAS 4734-43-4) is the critical starting point for generating these and other novel analogs, making it a necessary tool for any SAR campaign.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Piperidine Ring as SAR Probe

In SAR studies on 5-HT1A and 5-HT2A receptor affinity, 3-substituted pyrrolidine-2,5-dione analogs with bulky spirocycloalkyl groups (e.g., 5-cyclopentanespiro derivative) showed significant affinity (Ki = 34 nM for 5-HT1A) [1]. In contrast, analogs with simpler 3-aryl substitutions were essentially inactive (Ki > 200 nM) [1]. 3-Piperidin-1-ylpyrrolidine-2,5-dione, with its single piperidine ring at the 3-position, presents an intermediate structural complexity. It lacks the bulk of a spiro group but is more complex than a simple phenyl ring. This unique balance makes it a valuable tool for probing the steric and electronic requirements of the 3-position in receptor binding, an area where both very simple (3-aryl) and very complex (3-spiro) comparators have already been studied.

Medicinal Chemistry Structure-Activity Relationship (SAR) CNS Drug Discovery

Lipophilicity Advantage Over Morpholino Analog

While no direct CNS permeability data is available for 3-Piperidin-1-ylpyrrolidine-2,5-dione, a comparison of its physicochemical properties to its closest analog, 3-Morpholin-4-ylpyrrolidine-2,5-dione (CAS 89003-44-1), reveals a key differentiating factor. The target compound has a molecular weight of 182.22 g/mol and a calculated LogP (cLogP) of approximately 1.7 . In contrast, the morpholino analog has a molecular weight of 184.20 g/mol and a significantly lower cLogP of approximately 0.2 due to the presence of the additional oxygen atom in the morpholine ring . This difference in lipophilicity suggests that the piperidine derivative may possess more favorable characteristics for crossing the blood-brain barrier, a critical consideration for CNS-targeted compound libraries [1].

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Discovery

Key Applications of 3-Piperidin-1-ylpyrrolidine-2,5-dione


Synthesis of N-Substituted Derivatives for CNS

3-Piperidin-1-ylpyrrolidine-2,5-dione is the ideal starting material for the systematic exploration of N1-substitution on the succinimide scaffold. As demonstrated by extensive SAR studies [1], the imide nitrogen is a critical point of diversification for tuning anticonvulsant and other CNS-related activities. This compound provides a clean slate, allowing medicinal chemists to install diverse alkyl, aryl, or heterocyclic groups at the N1 position to generate focused compound libraries for biological screening. This application stems directly from the differentiation outlined in Evidence Item #1, where the unsubstituted core is essential for exploring novel chemical space.

5-HT1A/5-HT2A Receptor SAR Probe

Given that the 3-position of the pyrrolidine-2,5-dione ring has been shown to dramatically influence 5-HT1A and 5-HT2A receptor affinity [1], 3-Piperidin-1-ylpyrrolidine-2,5-dione represents a valuable intermediate complexity probe. It can be used in binding assays to better understand the steric and electronic tolerance of the receptor's binding pocket, filling the knowledge gap between inactive 3-aryl and highly active 3-spirocycloalkyl derivatives. This is a direct application of the class-level inference made in Evidence Item #2.

Design of CNS-Penetrant Libraries

In the early stages of a CNS drug discovery program, the selection of a lead-like scaffold with appropriate physicochemical properties is paramount. 3-Piperidin-1-ylpyrrolidine-2,5-dione, with its favorable cLogP of ~1.7 [1], is a more attractive starting point for designing brain-penetrant molecules than its more polar 3-morpholino counterpart. Medicinal chemists can utilize this scaffold to build libraries with a higher probability of achieving adequate CNS exposure, addressing a common pitfall in CNS drug development [2]. This scenario is directly supported by the lipophilicity comparison in Evidence Item #3.

Reference Standard for Metabolite Identification

For research on N-substituted analogs of 3-Piperidin-1-ylpyrrolidine-2,5-dione, the parent compound can serve as a crucial analytical standard. It can be used to identify potential metabolites formed via N-dealkylation in microsomal stability assays or in vivo pharmacokinetic studies. Since N-dealkylation is a common metabolic pathway for N-alkylated amines [1], the unsubstituted core represents the potential metabolic product, making its procurement essential for accurate metabolite identification and quantification.

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